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Compound of Interest

Compound Name: XM-U-14

Cat. No.: B15542088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of

XM-U-14, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the

degradation of Ubiquitin-Specific Peptidase 7 (USP7). The data presented herein demonstrates

the high potency and efficacy of XM-U-14 in preclinical models of acute lymphoblastic leukemia

(ALL), highlighting its potential as a promising therapeutic candidate.

Core Efficacy and Potency
XM-U-14 has been identified as a highly potent and efficacious degrader of USP7. Its activity

has been characterized in acute lymphoblastic leukemia (ALL) cell lines, demonstrating

significant potential for this therapeutic target in hematological malignancies.

Quantitative Efficacy Data
The following table summarizes the key quantitative metrics of XM-U-14's in vitro activity.
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Parameter Cell Line Value Reference

DC50 (USP7

Degradation)
RS4;11 0.74 nM [1][2][3][4]

Dmax (USP7

Degradation)
RS4;11 93% [1][2][3][4]

IC50 (Cell Growth

Inhibition)
RS4;11 0.5 nM [2]

IC50 (Cell Growth

Inhibition)
Reh 8.3 nM [2]

Mechanism of Action: The USP7-p53 Signaling Axis
XM-U-14 functions as a PROTAC, a heterobifunctional molecule that co-opts the cell's natural

protein disposal system to target specific proteins for degradation. XM-U-14 brings USP7 into

proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal

degradation of USP7.

The degradation of USP7 has significant downstream effects on the p53 signaling pathway.

USP7 is known to deubiquitinate and stabilize MDM2, an E3 ligase that targets the tumor

suppressor p53 for degradation. By degrading USP7, XM-U-14 leads to the destabilization of

MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally

upregulates its target genes, including the cell cycle inhibitor p21, which in turn induces cell

cycle arrest and apoptosis.
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Cell Treatment with XM-U-14

Cell Lysis

Protein Quantification (BCA)
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Cell Viability Assay Apoptosis Assay Cell Cycle Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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